2-Aminoadamantan-1-ol
CAS No.: 17744-02-4
Cat. No.: VC21009036
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17744-02-4 |
|---|---|
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 2-aminoadamantan-1-ol |
| Standard InChI | InChI=1S/C10H17NO/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9,12H,1-5,11H2 |
| Standard InChI Key | PRJMANGDYDEYMM-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3N)O |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3N)O |
Introduction
Chemical Structure and Basic Properties
2-Aminoadamantan-1-ol belongs to the adamantane family, characterized by a rigid tricyclic structure. The compound features two key functional groups: a hydroxyl group at position 1 and an amino group at position 2 of the adamantane cage. This arrangement distinguishes it from other aminohydroxyadamantane isomers such as 3-amino-1-hydroxyadamantane, which has been used in the synthesis of various biologically active compounds .
The molecular structure of 2-aminoadamantan-1-ol can be understood by examining related compounds. For comparison, adamantan-1-ol (C₁₀H₁₆O) has a molecular weight of 152.233 g/mol . The addition of an amino group would increase the molecular weight accordingly. The adamantane core provides a unique three-dimensional scaffold that influences the compound's physical and chemical behaviors.
Physical Properties
Based on comparative analysis with structurally similar compounds, the following physical properties of 2-aminoadamantan-1-ol can be predicted:
The presence of both hydroxyl and amino functional groups would likely enhance the compound's hydrogen bonding capabilities compared to simple adamantane, potentially affecting its solubility in polar solvents and its interaction with biological systems.
Chemical Reactivity
The reactivity of 2-aminoadamantan-1-ol can be predicted based on the behavior of similar compounds containing the adamantane scaffold and similar functional groups.
Hydroxyl Group Reactivity
The hydroxyl group at position 1 would likely demonstrate typical alcohol reactivity, including:
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Esterification reactions
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Oxidation to ketones
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Dehydration under acidic conditions
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Silylation reactions, as demonstrated with related compounds
The hydroxyl group in adamantane derivatives has been shown to improve metabolic stability compared to the unsubstituted adamantane, as noted in research on AM2-S31N inhibitors: "hydroxyl adamantane is indeed more metabolically stable than adamantane" .
Amino Group Reactivity
The amino group at position 2 would be expected to undergo typical amine reactions:
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Reductive amination with carbonyl compounds
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Formation of Schiff bases
The presence of both functional groups could lead to interesting intramolecular interactions and potential for derivatization at multiple sites.
Metabolic Stability and Pharmacokinetic Properties
Studies on related adamantane derivatives provide insights into the potential metabolic stability of 2-aminoadamantan-1-ol.
Metabolic Pathways
Research on adamantane-containing compounds indicates specific metabolic pathways:
"Amantadine was shown to be metabolized to hydroxyl adamantane in vivo" . This suggests that the hydroxyl group already present in 2-aminoadamantan-1-ol might confer increased metabolic stability.
In studies of AM2-S31N channel inhibitors, researchers found that "the half-life of compound 14 [containing hydroxyl adamantane] in mouse microsomes was increased to 31.5 minutes... This result suggests that hydroxyl adamantane is indeed more metabolically stable than adamantane" .
Comparative Stability Data
Based on research with related compounds, the following comparative stability can be predicted:
The presence of both hydroxyl and amino groups might further affect the metabolic stability of 2-aminoadamantan-1-ol compared to singly functionalized derivatives.
Structure-Activity Relationships
The position of functional groups on the adamantane scaffold significantly impacts biological activity and physicochemical properties.
Impact of Functional Group Position
The specific arrangement of the amino and hydroxyl groups at positions 2 and 1, respectively, distinguishes 2-aminoadamantan-1-ol from isomers such as 3-amino-1-hydroxyadamantane. This positional difference would likely lead to distinct:
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Three-dimensional orientation in space
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Hydrogen bonding patterns
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Binding profiles with biological targets
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Metabolic pathways
Comparative Analysis with Related Compounds
This comparison highlights how small changes in the position of functional groups can lead to significant differences in properties and applications.
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